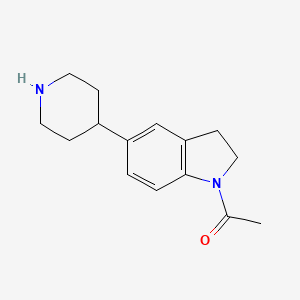

1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone

Description

Chemical Classification and Structural Features of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone

This compound is a heterocyclic organic compound. Its structure is characterized by the amalgamation of three key chemical moieties: an indoline (B122111) nucleus, a piperidine (B6355638) ring, and an ethanone (B97240) group.

Indoline Nucleus: A bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. The indoline scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov

Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. The piperidine moiety is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals, contributing to desirable pharmacokinetic properties. researchgate.netcas.org

Ethanone Group: An acetyl group (CH₃CO-) attached to the nitrogen atom of the indoline ring. This feature classifies the compound as an N-acylated indoline derivative.

The piperidine ring is linked to the 5-position of the indoline core, creating a distinct spatial arrangement of these two heterocyclic systems. The ethanone substituent on the indoline nitrogen further modifies the electronic and steric properties of the molecule.

Key Structural Features:

| Feature | Description |

| Core Scaffolds | Indoline, Piperidine |

| Key Substituent | Ethanone (Acetyl) group on the indoline nitrogen |

| Linkage | Piperidin-4-yl group at the 5-position of the indoline ring |

Academic Significance of Indoline and Piperidine Scaffold Derivatives in Chemical and Medicinal Chemistry Research

The academic and industrial interest in indoline and piperidine derivatives stems from their wide spectrum of biological activities. These scaffolds are integral components of numerous natural products and synthetic drugs.

Indoline Derivatives: The indole (B1671886) nucleus, from which indoline is derived, is a versatile pharmacophore found in many natural and synthetic compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.netsmolecule.com The reduced form, indoline, also serves as a crucial building block in drug discovery, with applications in the development of antitumor agents and kinase inhibitors. nih.gov The structural flexibility of the indoline ring allows it to interact with a variety of biological targets.

Piperidine Derivatives: The piperidine ring is a fundamental structural motif in medicinal chemistry, valued for its ability to influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netchemicalbook.comnih.gov Piperidine derivatives have demonstrated a vast array of pharmacological effects, including analgesic, antipsychotic, antihistaminic, and anticancer activities. cas.orgnih.govnih.gov Their incorporation into drug candidates often leads to enhanced potency and selectivity. chemicalbook.comnih.gov

The combination of these two scaffolds in a single molecule, as seen in this compound, presents an intriguing platform for the development of novel therapeutic agents.

Research Rationale and Open Questions Pertaining to this compound

While specific published research focusing solely on this compound is limited, the rationale for its investigation can be inferred from the known properties of its constituent scaffolds. The primary motivation for synthesizing and studying such a hybrid molecule likely revolves around the exploration of novel chemical space and the potential for synergistic or unique pharmacological activities arising from the combination of the indoline and piperidine moieties.

Potential Research Questions:

What is the three-dimensional conformation of the molecule, and how does it influence its interaction with biological targets?

What are the specific biological targets of this compound? Does it exhibit affinity for receptors, enzymes, or ion channels known to be modulated by indoline or piperidine derivatives?

What is the structure-activity relationship (SAR) for this scaffold? How do modifications to the ethanone group or substitutions on the piperidine and indoline rings affect its biological activity?

Does the compound exhibit any notable therapeutic potential, for instance, as an anticancer, anti-inflammatory, or central nervous system (CNS) active agent, given the known activities of its parent scaffolds?

What are the pharmacokinetic properties of the compound? Does the combination of the indoline and piperidine moieties lead to favorable ADME characteristics?

Addressing these questions through systematic chemical synthesis and biological evaluation would be crucial to uncovering the full potential of this compound.

Contextual Literature Review of Structurally Related Indoline-Piperidine Compounds in Pre-clinical Investigations

A review of the scientific literature reveals that compounds structurally related to this compound have been the subject of various preclinical studies, highlighting the therapeutic promise of this chemical class.

For instance, a series of N-(4-piperidinyl)-2-indolinones were identified as a novel class of ligands for the nociceptin (B549756) receptor (NOP), a target implicated in pain, anxiety, and drug abuse. Interestingly, subtle modifications to the piperidine N-substituent in this series resulted in a switch from antagonist to agonist activity, demonstrating the critical role of this part of the molecule in determining its pharmacological profile.

In the field of antiviral research, indolylarylsulfones bearing an N-substituted piperidine at the indole-2-carboxamide position have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds showed excellent potency against wild-type HIV-1 and several mutant strains.

Furthermore, research into indolin-5-yl-cyclopropanamine derivatives has led to the discovery of selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a promising target for cancer therapy. One such compound demonstrated significant antitumor efficacy in a preclinical mouse model of acute myeloid leukemia (AML).

These examples underscore the diverse therapeutic applications of compounds that merge indoline and piperidine scaffolds. The specific arrangement in this compound, with the piperidine at the 5-position of the indoline, represents a unique structural variation within this broader class of molecules, warranting further investigation to determine its specific biological properties and potential therapeutic utility.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-piperidin-4-yl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-11(18)17-9-6-14-10-13(2-3-15(14)17)12-4-7-16-8-5-12/h2-3,10,12,16H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGMHZVXIUNAGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Piperidin 4 Yl Indolin 1 Yl Ethanone and Its Analogues

Established Synthetic Pathways to the Indolin-1-yl-ethanone Core

The indoline (B122111) nucleus is a common motif in numerous biologically active compounds. Its synthesis is well-established, with several classical and modern methods available. A prevalent strategy involves the reduction of the corresponding indole (B1671886) derivative. The Fischer indole synthesis is a powerful and versatile method for constructing the indole ring system, which can then be reduced to the indoline core. acs.orgnih.govresearchgate.net

For instance, a 5-substituted indole, such as 5-bromoindole, can be synthesized via the Fischer indolization of 4-bromophenylhydrazine with a suitable carbonyl compound. acs.orgacs.org Subsequent reduction of the indole to an indoline is typically achieved using reducing agents like sodium cyanoborohydride (NaBH₃CN) in acetic acid or through catalytic hydrogenation. nih.gov The resulting 5-bromoindoline (B135996) serves as a key intermediate for further functionalization.

Once the indoline scaffold is in place, the ethanone (B97240) moiety is introduced at the nitrogen atom (N-1 position) through acylation. This is a standard transformation commonly carried out using acetyl chloride or acetic anhydride (B1165640) in the presence of a base. rsc.org The reactivity of the indoline nitrogen allows for straightforward N-acetylation, yielding the indolin-1-yl-ethanone core. researchgate.net

| Reaction Step | Reagents and Conditions | Key Intermediates | Typical Yields |

| Fischer Indole Synthesis | 4-Bromophenylhydrazine, Ketone/Aldehyde, Acid Catalyst (e.g., H₂SO₄, PPA) | 5-Bromoindole | 60-85% |

| Indole Reduction | NaBH₃CN, Acetic Acid or H₂, Pd/C | 5-Bromoindoline | 85-95% |

| N-Acetylation | Acetic Anhydride or Acetyl Chloride, Base (e.g., Triethylamine, Pyridine) | 1-Acetyl-5-bromoindoline | >90% |

Strategies for Regioselective Installation of the Piperidin-4-yl Moiety

A critical step in the synthesis of 1-(5-(piperidin-4-yl)indolin-1-yl)ethanone is the regioselective introduction of the piperidin-4-yl group at the C-5 position of the indoline ring. Several modern cross-coupling and amination strategies have proven effective for this transformation.

One of the most powerful methods is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. researchgate.net In this context, a 5-bromoindoline derivative can be coupled with a suitable piperidine (B6355638) synthon, such as N-Boc-4-aminopiperidine or a protected 4-piperidone (B1582916) derivative. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Another viable approach is reductive amination . This method involves the reaction of a 5-aminoindoline with a piperidin-4-one derivative in the presence of a reducing agent. researchgate.netresearchgate.netacs.org The 5-aminoindoline can be prepared from the corresponding 5-nitroindole (B16589) via reduction. researchgate.netacs.orgresearchgate.netcaltech.eduacs.org The reaction proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced in situ to form the desired C-N bond.

A related strategy involves the synthesis of a 1-acetyl-5-(1,2,3,6-tetrahydropyridin-4-yl)indoline intermediate, followed by the reduction of the tetrahydropyridine (B1245486) double bond to afford the piperidine ring. This reduction can be achieved through catalytic hydrogenation. rsc.org

| Strategy | Starting Materials | Key Reaction | Advantages |

| Buchwald-Hartwig Amination | 5-Bromoindoline derivative, Piperidine derivative | Palladium-catalyzed C-N cross-coupling | High functional group tolerance, broad scope |

| Reductive Amination | 5-Aminoindoline, Piperidin-4-one derivative | Imine/enamine formation and reduction | Utilizes readily available starting materials |

| Tetrahydropyridine Reduction | 5-Substituted indoline, Tetrahydropyridine precursor | Catalytic hydrogenation | Can be highly stereoselective |

Novel Synthetic Approaches to this compound

Recent advancements in organic synthesis offer innovative and more efficient routes to complex molecules like this compound. These approaches often focus on improving step economy, reducing waste, and enabling the synthesis of complex analogues.

Catalytic Reaction Development for Key Transformations

Modern catalytic methods, particularly those involving transition-metal-catalyzed C-H activation, present a powerful tool for the direct functionalization of the indoline core. rsc.org Instead of relying on pre-functionalized starting materials like 5-bromoindoline, C-H amination could potentially install the piperidine moiety directly at the C-5 position. While challenging due to the need for high regioselectivity, the development of suitable directing groups and catalyst systems is an active area of research.

Photoredox catalysis has also emerged as a mild and efficient method for various organic transformations, including the functionalization of indoles and other heterocycles. researchgate.netacs.orgresearchgate.netnih.govrsc.org Light-mediated processes could offer novel pathways for either the construction of the indoline ring or the introduction of the piperidine substituent under environmentally benign conditions.

Asymmetric Synthesis Considerations for Stereoisomers

The piperidin-4-yl moiety in this compound does not introduce a chiral center unless the piperidine ring itself is asymmetrically substituted. However, for analogues with stereocenters on the piperidine or indoline rings, asymmetric synthesis becomes crucial.

Several strategies can be envisioned for the enantioselective synthesis of such analogues. Chiral resolution of a racemic mixture of a key intermediate, such as a chiral 5-(piperidin-4-yl)indoline, using chiral chromatography or diastereomeric salt formation is a classical approach. nih.govsci-hub.selookchem.com

More advanced methods involve asymmetric catalysis . For instance, enantioselective C-H insertion reactions catalyzed by chiral rhodium or iridium complexes can be employed to construct chiral indolines. nih.govjst.go.jp Phase-transfer catalysis has also been successfully applied to the asymmetric synthesis of indolines. acs.org Furthermore, the asymmetric synthesis of substituted piperidines is a well-developed field, with methods based on asymmetric alkylation, cyclization, and reduction. nih.govnih.gov These strategies could be adapted to produce enantiomerically enriched building blocks for the synthesis of chiral analogues.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral indolines. acs.orgnih.govresearchgate.netcaltech.edursc.org Engineered enzymes, such as cytochrome P450s, have been shown to catalyze intramolecular C-H amination to produce chiral indolines with high enantioselectivity.

Sustainable Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. Flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and efficiency. The synthesis of indoline derivatives has been successfully adapted to flow reactors, allowing for precise control over reaction parameters and reduced reaction times. Such methodologies could be applied to various steps in the synthesis of this compound, leading to a more sustainable manufacturing process.

The use of biocatalysis, as mentioned in the context of asymmetric synthesis, is also a cornerstone of sustainable chemistry, as it often involves milder reaction conditions and avoids the use of heavy metal catalysts. acs.orgnih.govresearchgate.netcaltech.edursc.org

Synthesis of Deuterated and Isotopically Labeled Analogues for Research Applications

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The synthesis of deuterated or ¹³C-labeled analogues of this compound can be achieved by incorporating labeled starting materials at appropriate stages of the synthesis.

For deuterium labeling , deuterated piperidone derivatives can be used in the reductive amination or Buchwald-Hartwig coupling steps. rsc.org Alternatively, hydrogen-deuterium exchange reactions can be performed on the final compound or a late-stage intermediate under appropriate conditions.

For ¹³C-labeling , commercially available ¹³C-labeled acetic anhydride or acetyl chloride can be used in the final N-acetylation step to introduce a ¹³C₂-ethanone moiety. nih.govnih.govrsc.org For labeling other positions, the synthesis would need to start from appropriately labeled precursors, such as a ¹³C-labeled aniline (B41778) for the Fischer indole synthesis.

| Isotopic Label | Labeled Precursor | Incorporation Step | Application |

| Deuterium (²H) | Deuterated 4-piperidone | Reductive Amination / Buchwald-Hartwig Coupling | DMPK studies, mechanistic studies |

| Carbon-13 (¹³C) | ¹³C-Labeled Acetic Anhydride | N-Acetylation | NMR-based structural and metabolic studies |

| Carbon-13 (¹³C) | ¹³C-Labeled Aniline | Fischer Indole Synthesis | Tracing the indoline core in biological systems |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The synthesis of this compound analogs often relies on coupling reactions, such as palladium-catalyzed aminations or reductive aminations, to form the key bond between the indoline and piperidine rings. The optimization of these reactions is a multifactorial process, involving the careful selection of catalysts, ligands, solvents, bases, and temperature to maximize yield and minimize side products.

A common synthetic approach involves the reaction of a suitably substituted indoline with a protected piperidine derivative. For instance, a key transformation could be the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of a 5-haloindoline with a protected 4-aminopiperidine, followed by N-acetylation and deprotection. The optimization of the crucial C-N coupling step is paramount. nih.govorganic-chemistry.org

Key parameters for optimization include:

Catalyst and Ligand System: Palladium catalysts, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium N-heterocyclic carbene (NHC) complexes, are frequently employed. researchgate.netmdpi.com The choice of ligand is critical; sterically demanding phosphine (B1218219) ligands like JosiPhos or bipyrazole-based ligands like BippyPhos have been developed to promote reductive elimination and prevent undesired side reactions like β-hydride elimination. nih.govnih.gov The ligand-to-metal ratio is also a key parameter to fine-tune. nih.gov

Base and Solvent: The choice of base (e.g., KOtBu, K₃PO₄) and solvent (e.g., toluene, dioxane, THF) significantly impacts reaction rates and catalyst stability. nih.govmdpi.com For greener and more scalable processes, reactions in aqueous micellar solutions are being explored. nih.gov

Temperature and Reaction Time: Reaction temperatures can range from room temperature to over 100°C, often requiring careful optimization to balance reaction speed with catalyst decomposition and side product formation. researchgate.netmdpi.com Reaction times are monitored to ensure complete conversion without degrading the product. nih.gov

The following interactive table summarizes optimized conditions for reactions analogous to those required for the synthesis of the target compound.

| Reactants | Catalyst / Reagent (mol%) | Solvent / Base | Temperature (°C) | Time (h) | Yield / Outcome | Reference(s) |

| Aryl Halide + Cyclic Secondary Amine | Pd-NHC Complex (1-2%) | Dioxane / NaOtBu | 100 | 3-24 | Good to excellent yields for amination of aryl chlorides. | researchgate.net |

| 2-Iodoaniline derivative + Terminal Alkene | Ni(COD)₂ (10%), IPr (20%), Ir-photocatalyst (2%) | LiOt-Bu / DMF | 23 | 12 | High regioselectivity for 3-substituted indoline products. | nih.gov |

| N-aryl(alkyl)sulfonyl-2-alkynylanilide + Aryl Boronic Acid | Pd(OAc)₂ (5%), (R,R)-QuinoxP* (11%) | K₃PO₄ / MeOH | 30 | 48 | Highly enantioselective synthesis of 2,3-disubstituted indoles. | mdpi.com |

| Aryl Bromide + Aliphatic Amine | [Pd(crotyl)Cl]₂ (0.25%), BippyPhos (2%) | KOtBu / 2 wt% Savie/H₂O | 60 | 1.5 | 90% isolated yield in a sustainable aqueous medium. | nih.gov |

| 1-Phenylpyrazol-4-amine + Guanidine Intermediate | Chlorotrimethylsilane | DMF / Microwave | 120 | 1 | 77% yield after optimization of intramolecular cyclization. | researchgate.net |

For scalable synthesis, one-pot or tandem reactions are highly desirable as they reduce the number of intermediate isolation steps, saving time and resources. researchgate.netnih.gov The transition from laboratory-scale to industrial production also necessitates a shift towards more cost-effective reagents, lower catalyst loadings, and purification methods that avoid chromatography where possible. nih.gov

Isolation and Purification Techniques for Research-Grade Material

Achieving high purity is essential for research-grade materials to ensure that biological or chemical findings are attributable to the compound of interest. A multi-step purification strategy is often required, combining several techniques to remove unreacted starting materials, catalyst residues, and reaction byproducts.

Chromatography:

Column Chromatography: This is the most common method for purification on a laboratory scale. Silica gel is a typical stationary phase, with a mobile phase consisting of a mixture of solvents like ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol. ycdehongchem.com

Preparative High-Performance Liquid Chromatography (Prep HPLC): For achieving very high purity (>99%), especially for challenging separations of closely related analogs or isomers, preparative HPLC is the method of choice. gilson.comsigmaaldrich.comgilson.com It is widely used for purifying pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nih.govacs.org Reversed-phase columns (e.g., C18) are common, although normal-phase chromatography can be advantageous for easier solvent removal. sigmaaldrich.com

Crystallization and Recrystallization: This is a powerful technique for purifying solid compounds and is highly scalable, making it ideal for industrial production. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent system at varying temperatures. researchgate.netlibretexts.org

Solvent Selection: The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. researchgate.net Mixed solvent systems, such as methanol/water or ethanol/water, are often effective for heterocyclic compounds. nih.gov

Procedure: The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. libretexts.org The pure crystals are then isolated by filtration. researchgate.net

Specific Examples: For indole derivatives, recrystallization from aqueous ammonia (B1221849) has been shown to yield high-purity crystals (99.7%). google.com Other studies on indole purification have successfully used n-hexane or mixed methanol/water systems.

Other Techniques:

Acid-Base Extraction/Precipitation: For basic compounds like piperidine derivatives, a purification strategy involves dissolving the crude material in an acidic aqueous solution to form a salt. The solution is washed with an organic solvent to remove neutral impurities. Subsequently, the aqueous layer is made basic, causing the purified free base to precipitate, which can then be collected by filtration. wipo.int

Distillation/Azeotropic Distillation: While more suitable for liquid compounds, distillation can be used to purify precursors. For separating piperidine from pyridine (B92270) impurities, azeotropic distillation with water and a non-aromatic hydrocarbon has been employed. google.com

Trituration: This technique involves washing the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble. This simple wash can significantly improve purity.

The following table summarizes common purification techniques applicable to the target compound and its analogs.

| Technique | Key Parameters / System | Typical Application / Purity | Reference(s) |

| Preparative HPLC | Stationary Phase: C18, Nitro; Mobile Phase: Acetonitrile/Water or IPA/Heptane | High-purity (>99%) isolation of pharmaceutical intermediates and final products. | gilson.comsigmaaldrich.comacs.org |

| Flash Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Gradients of Hexane/Ethyl Acetate or DCM/MeOH | Standard laboratory purification to separate major components. | ycdehongchem.com |

| Recrystallization | Solvent: Methanol/Water, Ethanol, n-Hexane | Scalable purification of solid compounds, often yielding >99% purity. | researchgate.netlibretexts.orgnih.gov |

| Acid-Base Precipitation | Dissolve in acid (e.g., HCl), wash, then precipitate with base (e.g., NaOH) | Purification of basic compounds like piperidines by removing neutral/acidic impurities. | wipo.int |

| Azeotropic Distillation | Distillation in the presence of water and a non-aromatic hydrocarbon | Separation of piperidine from pyridine precursors. | google.com |

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A detailed analysis using high-resolution ¹H and ¹³C NMR spectroscopy would be essential for the unambiguous assignment of the chemical structure of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone. This would involve the determination of chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton and carbon atom in the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would further confirm the connectivity and spatial relationships between atoms.

A data table for predicted or experimental ¹H and ¹³C NMR data would be presented here if available.

Mass Spectrometry (MS) Applications in Structural Elucidation and Impurity Profiling

Mass spectrometry would be a critical tool for confirming the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the determination of the molecular formula. Analysis of the fragmentation pattern obtained through techniques like electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would offer valuable insights into the compound's structure and aid in the identification of potential impurities.

A data table summarizing the expected m/z values for the molecular ion and key fragments would be included in this section if data were available.

X-ray Crystallography of this compound and Key Intermediates

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. An X-ray crystallographic study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the conformational preferences of the indoline (B122111) and piperidine (B6355638) rings. This technique would also elucidate intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Similar studies on key synthetic intermediates would provide valuable insights into the reaction mechanisms.

A data table of crystallographic parameters (e.g., crystal system, space group, unit cell dimensions) would be presented here if a crystal structure had been published.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound. A validated HPLC method would be used to separate the target compound from any starting materials, by-products, or degradation products. Given the potential for chirality in related structures, the development of a chiral HPLC method would be necessary to determine the enantiomeric excess if the compound is synthesized as a single enantiomer.

A data table outlining typical HPLC method parameters (e.g., column, mobile phase, flow rate, detection wavelength) for purity and enantiomeric excess determination would be provided if such methods were described in the literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Conformation Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying characteristic functional groups. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the amide carbonyl (C=O) stretch, aromatic C-H stretches, and aliphatic C-H stretches of the indoline and piperidine rings. These techniques can also offer insights into the molecular conformation.

A data table listing the characteristic IR and Raman absorption frequencies and their corresponding vibrational assignments would be included here if the spectral data were available.

Computational and Theoretical Investigations of 1 5 Piperidin 4 Yl Indolin 1 Yl Ethanone

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone, these studies would typically employ methods like Density Functional Theory (DFT) to elucidate its electronic landscape. Key parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap are critical in predicting the molecule's reactivity.

The HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring system, particularly the nitrogen atom and the aromatic portion, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed around the acetyl group and the aromatic ring, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Predicted Electronic Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates regions prone to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates regions prone to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Suggests high chemical stability |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules, as specific published data for this compound is not available.

Conformational Analysis and Exploration of Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is crucial to identify its low-energy conformers, which are most likely to be the biologically active forms. The primary sources of conformational flexibility in this molecule are the piperidine (B6355638) ring, which can adopt chair, boat, and twist-boat conformations, and the rotational freedom around the single bond connecting the piperidine and indoline rings.

Potential energy surface (PES) scans, performed by systematically rotating the dihedral angle of this connecting bond, can reveal the energy barriers between different conformations. It is anticipated that the chair conformation of the piperidine ring will be the most stable. Furthermore, steric hindrance between the two ring systems will dictate the preferred relative orientation, with low-energy states likely minimizing steric clash.

Molecular Docking and Dynamics Simulations with Theoretical Biological Targets

Given the structural motifs present in this compound, it is plausible to hypothesize its interaction with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. Molecular docking simulations can predict the preferred binding orientation and affinity of the molecule within the active site of a target protein.

For instance, the piperidine moiety is a common feature in ligands for aminergic GPCRs, while the indoline core is present in various enzyme inhibitors. A docking study might reveal key interactions, such as hydrogen bonds between the piperidine nitrogen and acidic residues in a receptor, or pi-stacking interactions involving the indoline aromatic ring.

Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. MD simulations model the atomic movements, allowing for the observation of conformational changes in both the ligand and the protein upon binding and an estimation of the binding free energy.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods can accurately predict spectroscopic properties, which can aid in the characterization and identification of the compound. Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) method can provide a theoretical spectrum that can be compared with experimental data.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (Indoline) | 6.8 - 7.5 |

| CH₂ (Indoline) | 3.0 - 4.0 |

| CH₂ (Piperidine) | 1.5 - 3.5 |

| CH (Piperidine) | 2.5 - 3.0 |

Note: These are estimated chemical shift ranges based on the functional groups present and are for illustrative purposes.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The primary absorption bands for this molecule are expected to arise from π-π* transitions within the aromatic system of the indoline ring.

In Silico Prediction of Molecular Properties Relevant to Biological Interactions and Transport

The journey of a drug molecule in the body is governed by its physicochemical properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Various computational models can predict these properties for this compound.

Properties such as lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are critical determinants of a molecule's ability to cross biological membranes and interact with targets. For instance, adherence to Lipinski's "rule of five" can be assessed to predict oral bioavailability.

Table 3: Predicted ADME-Relevant Properties

| Property | Predicted Value | Implication for Bioavailability |

|---|---|---|

| Molecular Weight | 258.36 g/mol | Favorable ( < 500) |

| logP | 2.5 | Optimal for membrane permeability |

| Polar Surface Area (PSA) | 32.5 Ų | Good potential for oral absorption |

| Hydrogen Bond Donors | 1 | Favorable |

Note: These values are calculated from the molecular structure and represent theoretical predictions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involved in Synthesis

DFT can also be a powerful tool to investigate the mechanisms of chemical reactions. The synthesis of this compound would likely involve the N-acetylation of the parent indoline. DFT calculations could model the reaction pathway of this acylation, identifying the transition state structures and calculating the activation energies. This would provide valuable information for optimizing reaction conditions, such as the choice of solvent and catalyst, to improve the yield and purity of the final product. Such studies can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism.

Pre Clinical Pharmacological and Mechanistic Studies of 1 5 Piperidin 4 Yl Indolin 1 Yl Ethanone in Vitro and Animal Models

Receptor Binding Affinity Profiling (e.g., G-Protein Coupled Receptors, Ion Channels, Transporters)

No data is currently available on the receptor binding affinity of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone. To determine its pharmacological fingerprint, screening against a broad panel of receptors, such as those for neurotransmitters (e.g., serotonin, dopamine (B1211576), adrenergic receptors), neuropeptides, and other signaling molecules, would be required. Such studies would reveal the compound's selectivity and potential primary targets.

Enzyme Modulation Assays (e.g., Inhibition, Activation Kinetics, Allosteric Modulation)

There is no information regarding the effects of this compound on enzyme activity. Future research would need to involve assays against various enzyme classes, including but not limited to kinases, proteases, and metabolic enzymes like cytochrome P450s, to understand its potential as an enzyme modulator.

Cellular Assays for Intracellular Signaling Pathway Elucidation (e.g., Second Messenger Production, Protein Phosphorylation)

The impact of this compound on cellular signaling pathways is unknown. Cellular assays in relevant cell lines would be necessary to investigate its effects on second messenger systems (e.g., cAMP, Ca2+) and the phosphorylation status of key signaling proteins to elucidate its mechanism of action at a cellular level.

Functional Characterization in Isolated Tissue Preparations and Organ Systems

Functional studies of this compound in isolated tissues or organ systems have not been reported. Such experiments would be crucial to understand the physiological consequences of its interaction with identified targets in a more integrated biological context.

In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Assessment (e.g., Permeability, Plasma Protein Binding, Microsomal Stability)

The in vitro ADME profile of this compound has not been characterized. Standard assays are needed to determine its permeability across biological membranes (e.g., Caco-2 assay), the extent of its binding to plasma proteins, and its metabolic stability in liver microsomes from different species.

Pharmacokinetic Profiling in Pre-clinical Animal Models (e.g., Rodents, Canines, Non-human Primates)

No in vivo pharmacokinetic studies for this compound have been published.

Absorption and Distribution Studies (e.g., Tissue Distribution)

Information on the absorption and tissue distribution of this compound in any animal model is not available. These studies would be essential to understand how the compound is taken up by the body and where it distributes, including its potential to cross the blood-brain barrier.

Excretion Pathways and Clearance Characterization

No information regarding the routes of excretion (e.g., renal, fecal) or the clearance rate of this compound from the body in preclinical models has been reported in the available scientific literature.

Bioavailability and Systemic Exposure Characterization

There are no published studies detailing the oral bioavailability or the systemic exposure (e.g., Cmax, AUC) of this compound in animal models following administration.

Mechanistic Pharmacodynamic Studies in Pre-clinical Animal Models

Information on the specific pharmacodynamic effects of this compound is not available. This includes a lack of data on:

Biomarker Modulation: There are no reports on which biological markers are affected by the compound in animal models.

Electrophysiological Responses: The effects of the compound on electrical properties of cells or tissues have not been documented.

Exploration of Potential Biological Targets and Polypharmacology

The specific biological targets of this compound have not been identified in the public domain. Furthermore, there is no information available regarding its potential to interact with multiple targets (polypharmacology). While research exists on other molecules containing indoline (B122111) or piperidine (B6355638) moieties, such as certain dopamine receptor antagonists or NLRP3 inflammasome inhibitors, these findings cannot be directly attributed to this compound due to structural differences. nih.govnih.gov The pharmacological activity of such compounds is highly dependent on their specific chemical structure. nih.govnih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Design and Synthesis of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone Analogues and Derivatives

The systematic design and synthesis of analogs of this compound would likely follow established synthetic routes for indoline (B122111) and piperidine (B6355638) derivatives. The indole (B1671886) nucleus, a precursor to the indoline ring, is a common starting point in many synthetic strategies. rsc.orgopenmedicinalchemistryjournal.com A variety of methods, including classical named reactions like the Fischer indole synthesis, have been developed for the construction of the indole core. rsc.org Subsequent reduction of the indole ring would yield the indoline scaffold.

The synthesis of piperidine derivatives is also well-documented, with methods such as the hydrogenation of pyridine (B92270) precursors being a common approach. nih.gov The coupling of the indoline and piperidine moieties can be achieved through various chemical reactions. For instance, in the synthesis of related N-(4-piperidinyl)-2-indolinones, reductive amination of an appropriate aldehyde or ketone with a common intermediate, N-1-(4-piperidinyl)-1,3-dihydroindol-2-one, has been employed. nih.gov

The design of analogs would involve a systematic variation of the substituents on the indoline ring, the piperidine ring, and the ethanone (B97240) moiety. This allows for a thorough exploration of the chemical space around the parent compound to identify key structural features that govern its biological activity and physicochemical properties.

Impact of Indoline Ring Modifications on Biological Activity and Physicochemical Properties

The indoline ring is a versatile scaffold that can be modified at various positions to modulate biological activity and physicochemical properties. researchgate.netchula.ac.th Modifications can include the introduction of various substituents on the aromatic part of the indoline ring or on the nitrogen atom. For example, in a series of indoline and piperazine-containing derivatives, modifications to the indoline ring were part of the SAR studies that led to the identification of potent dopamine (B1211576) D2/D4 receptor antagonists. nih.gov

The electronic nature and steric bulk of substituents on the indoline ring can significantly influence ligand-receptor interactions. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, which can in turn affect pi-pi stacking interactions with the target protein. Furthermore, the position of the substituent on the indoline ring is crucial, as it can dictate the orientation of the molecule within the binding pocket.

The following table illustrates hypothetical modifications to the indoline ring of this compound and their potential impact on biological activity, based on general principles of medicinal chemistry.

| Modification | Rationale | Predicted Impact on Activity | Predicted Impact on Physicochemical Properties |

| Introduction of a fluorine atom at the 6-position | To enhance metabolic stability and potentially improve binding affinity through halogen bonding. | May increase or decrease activity depending on the target. | Increased lipophilicity. |

| Introduction of a hydroxyl group at the 6-position | To introduce a hydrogen bond donor/acceptor and improve solubility. | May increase activity if a hydrogen bond can be formed with the target. | Increased polarity, lower lipophilicity. |

| Replacement of the indoline with a benzimidazole | To explore bioisosteric replacements and alter the hydrogen bonding capacity. | Activity will depend on the specific target and its binding site topology. | Altered pKa and solubility. |

Influence of Piperidine Substituents on Target Engagement and Pharmacokinetic Profiles

The piperidine moiety in this compound offers multiple points for modification that can significantly impact target engagement and pharmacokinetic properties. The nitrogen atom of the piperidine ring is a key site for substitution. In a study of N-(4-piperidinyl)-2-indolinones, modifications of the piperidine N-1 substituent led to the discovery of both potent agonists and antagonists for the nociceptin (B549756) (NOP) receptor. nih.gov For instance, replacing an N-1 benzyl (B1604629) group with a cyclooctylmethyl group dramatically improved affinity for the NOP receptor. nih.gov

The table below provides examples of how different piperidine substituents in analogs of this compound could influence biological activity and pharmacokinetics, based on findings from related compound series.

| Piperidine Modification | Rationale | Potential Impact on Target Engagement | Potential Impact on Pharmacokinetics |

| Variation of the N-1 substituent (e.g., from ethanone to a larger alkyl or aryl group) | To explore the size and nature of the binding pocket. | Can modulate affinity and efficacy (agonist vs. antagonist activity). nih.gov | Can alter lipophilicity, solubility, and metabolic stability. |

| Introduction of a substituent on the piperidine ring (e.g., a methyl group at the 3-position) | To introduce a chiral center and probe for stereospecific interactions. | May lead to stereoselective binding and improved affinity. | May alter metabolism and clearance. |

| Replacement of the piperidine with a piperazine (B1678402) | To introduce an additional nitrogen atom for potential interactions and to alter basicity. | Can lead to new interactions with the target and alter the binding mode. | Can change pKa, solubility, and permeability. |

Role of the Ethanone Moiety in Molecular Recognition and Metabolic Stability

The ethanone moiety (acetyl group) on the piperidine nitrogen of this compound plays a crucial role in both molecular recognition and metabolic stability. This group can act as a hydrogen bond acceptor, which can be a key interaction with the target protein. The presence and orientation of this acetyl group can significantly influence the binding affinity of the molecule.

The following table outlines the potential consequences of modifying the ethanone moiety in this compound.

| Ethanone Modification | Rationale | Predicted Effect on Molecular Recognition | Predicted Effect on Metabolic Stability |

| Replacement of the methyl group with a cyclopropyl (B3062369) group | To increase metabolic stability and introduce conformational rigidity. | May improve binding affinity due to a more defined conformation. | Likely to be more stable towards hydrolysis than the acetyl group. |

| Replacement of the ethanone with a sulfonamide group | To introduce a different hydrogen bonding pattern and alter electronic properties. | The sulfonamide group can act as both a hydrogen bond donor and acceptor, potentially leading to new interactions. | Generally more metabolically stable than an acetyl group. |

| Removal of the ethanone group (N-deacetylation) | To assess the importance of the acetyl group for activity. | Likely to significantly reduce or abolish activity if the acetyl group is involved in a key interaction. | The resulting secondary amine will have different physicochemical properties and may be more susceptible to other metabolic pathways. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net For a series of analogs of this compound, a QSAR model could be developed to guide the rational design of new, more potent compounds.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that relates these descriptors to the observed biological activity. researchgate.net

A well-validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, thus saving time and resources. For example, a 3D-QSAR study on a series of piperazine derivatives successfully correlated electrostatic and steric factors with their antagonistic effects. nih.gov Similarly, a QSAR model for a series of piperidinopyridine and piperidinopyrimidine analogs provided insights into the key structural features influencing their inhibitory activity against oxidosqualene cyclase. researchgate.net

Ligand Efficiency and Lipophilic Efficiency Analysis in SAR Studies

In modern drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two metrics that are increasingly used to assess the quality of lead compounds and to guide their optimization. nih.govbeilstein-journals.org

Ligand efficiency is a measure of the binding energy per non-hydrogen atom of a molecule. It helps to identify compounds that achieve their potency through an optimal fit with the target protein, rather than simply by being large and having many contacts. nih.gov Lipophilic efficiency, on the other hand, relates the potency of a compound to its lipophilicity (logP or logD). It is a useful metric for optimizing compounds to have a good balance of potency and drug-like properties. nih.govbeilstein-journals.org

For a series of analogs of this compound, calculating LE and LipE would be a valuable part of the SAR analysis. This would help to prioritize compounds that are not only potent but also have a higher likelihood of possessing favorable pharmacokinetic and safety profiles.

The table below presents a hypothetical analysis of LE and LipE for a series of analogs of this compound.

| Analog | pIC50 | Heavy Atom Count | logP | LE | LipE | Comment |

| Compound A | 7.0 | 20 | 2.5 | 0.35 | 4.5 | Good balance of potency and efficiency. |

| Compound B | 7.2 | 25 | 3.5 | 0.29 | 3.7 | Potent but less efficient; increased lipophilicity may lead to off-target effects. |

| Compound C | 6.5 | 18 | 2.0 | 0.36 | 4.5 | High efficiency, a good starting point for further optimization. |

Stereochemical Influences on Biological Activity and Pharmacokinetic Properties

The presence of stereocenters in a molecule can have a profound impact on its biological activity and pharmacokinetic properties. In the case of this compound, the piperidine ring is a potential source of stereoisomerism if substituents are introduced. For example, a study on a new series of piperidin-4-one derivatives demonstrated the effect of stereochemistry on their antibacterial, antifungal, and anthelmintic activities. nih.gov

The different stereoisomers of a compound can have different affinities for the target protein due to the three-dimensional nature of the binding site. This can lead to one enantiomer being significantly more active than the other. Furthermore, stereochemistry can also influence the pharmacokinetic properties of a drug, as metabolic enzymes and transporters can exhibit stereoselectivity.

Therefore, a thorough investigation of the stereochemical aspects of this compound and its analogs would be essential for understanding their full therapeutic potential. This would involve the synthesis and biological evaluation of individual stereoisomers to determine the optimal configuration for both potency and pharmacokinetic properties.

Advanced Research Applications and Future Perspectives for 1 5 Piperidin 4 Yl Indolin 1 Yl Ethanone

Utility of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone as a Chemical Probe for Biological Systems

The potential utility of this compound as a chemical probe lies in its structural features, which could allow it to interact with specific biological targets. A chemical probe is a small molecule used to study and manipulate biological systems by selectively binding to a protein or other macromolecule. The indoline (B122111) core is a well-established pharmacophore present in numerous biologically active compounds, and the piperidine (B6355638) ring can influence solubility, cell permeability, and target engagement.

To function as an effective chemical probe, a compound should ideally possess high affinity and selectivity for its target, have a well-understood mechanism of action, and be suitable for use in cellular or in vivo models. The development of this compound into a chemical probe would necessitate comprehensive biological screening to identify its molecular targets and subsequent optimization to enhance its probe-like properties.

Application in Target Deconvolution and Validation Studies in Pre-clinical Models

Target deconvolution is the process of identifying the molecular target(s) of a bioactive compound. Should this compound exhibit a specific phenotypic effect in a disease model, several techniques could be employed for target deconvolution. These methods include affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners, and activity-based protein profiling (ABPP).

Once a target is identified, validation studies in pre-clinical models are crucial to confirm its role in the observed biological effect. This could involve genetic techniques such as siRNA or CRISPR/Cas9 to knockdown or knockout the proposed target and observe if the phenotypic effect of the compound is replicated. The development of more potent and selective analogs of this compound would also be instrumental in validating the target.

Potential as a Lead Compound for Academic Medicinal Chemistry Programs

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The structure of this compound, featuring a rigid indoline core and a flexible piperidine substituent, offers multiple points for chemical modification. This makes it an attractive starting point for academic medicinal chemistry programs.

Structure-activity relationship (SAR) studies could be systematically performed by modifying the acetyl group, the piperidine ring, and the indoline scaffold. Such studies would aim to improve potency, selectivity, and pharmacokinetic properties. The modular nature of its synthesis would allow for the creation of a focused library of analogs for biological evaluation.

Development of Novel Analytical Methods and Assays Using this compound

The development of novel analytical methods would be essential for the preclinical and clinical development of this compound. This would include the establishment of sensitive and specific assays to quantify the compound in biological matrices such as plasma, tissues, and urine. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a standard technique for this purpose.

Furthermore, if the compound is found to modulate the activity of a specific enzyme or receptor, assays could be developed to screen for other molecules that interact with the same target. These could be biochemical assays, such as fluorescence polarization or FRET-based assays, or cell-based reporter gene assays.

Contribution to Understanding Fundamental Biological Pathways and Mechanisms

The discovery of a novel biological activity for this compound could provide a valuable tool for dissecting fundamental biological pathways. By identifying its molecular target and observing the downstream cellular consequences of its action, researchers could gain new insights into complex signaling cascades and regulatory networks.

For instance, if the compound were found to inhibit a previously uncharacterized kinase or phosphatase, it could be used to elucidate the role of that enzyme in cellular processes. This could open up new avenues of research and potentially identify new therapeutic targets.

Opportunities for Collaborative Academic Research Endeavors in Chemical Biology

The multifaceted nature of drug discovery and chemical biology research provides ample opportunities for collaboration. The study of this compound could bring together synthetic chemists, pharmacologists, biochemists, and cell biologists.

Academic collaborations could focus on:

Synthesis and library generation: A synthetic chemistry group could generate analogs of the compound.

Biological screening: A pharmacology or biology lab could screen these compounds for activity in various disease models.

Target identification and validation: A chemical biology group could lead the efforts in target deconvolution and validation.

Structural biology: If a protein target is identified, a structural biology lab could work on determining the co-crystal structure of the compound bound to its target.

Unexplored Research Avenues and Challenges in the Study of this Compound Class

Given the limited information available, the entire research landscape for this compound can be considered unexplored. The primary challenge is the lack of any reported biological activity or molecular targets for this specific compound.

Future research should focus on:

Broad biological screening: Testing the compound in a wide range of phenotypic and target-based assays to identify any biological activity.

Computational studies: Using in silico methods to predict potential targets and guide experimental work.

Synthesis of a diverse library of analogs: To explore the chemical space around the core scaffold.

Overcoming the initial hurdle of identifying a biological function for this compound is the most significant challenge that needs to be addressed before any of the advanced research applications discussed above can be realized.

Q & A

Basic: What are the standard synthetic routes for 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via multi-step organic reactions, typically involving:

- Retrosynthetic analysis : Breaking the molecule into indole and piperidine precursors. The indole core is functionalized at the 5-position with a piperidin-4-yl group, followed by acetylation at the 1-position .

- Key steps :

- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing the piperidine moiety to the indole ring.

- Acetylation : Using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) .

- Optimization : Adjusting catalysts (e.g., Pd/C for hydrogenation), solvent polarity (DMF for coupling, dichloromethane for acetylation), and temperature (room temp. for sensitive intermediates) improves yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.